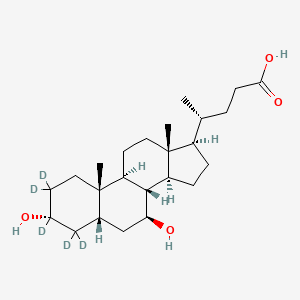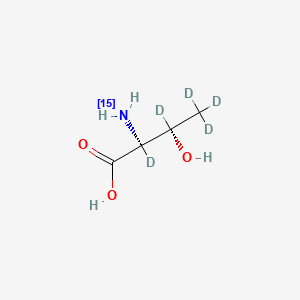
KRAS mutant protein inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS mutant protein inhibitor 1 is a small molecule compound designed to specifically target and inhibit the activity of mutant KRAS proteins. KRAS is a small GTPase that is frequently mutated in various human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The inhibition of mutant KRAS proteins is a promising therapeutic strategy for treating cancers driven by these mutations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of KRAS mutant protein inhibitor 1 involves several synthetic steps. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
KRAS mutant protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
KRAS mutant protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: It is used to investigate the biological functions of KRAS proteins and their role in cellular signaling pathways.
Medicine: The compound is being explored as a potential therapeutic agent for treating cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety.
Industry: This compound is used in the development of new cancer therapies and in the production of related pharmaceutical compounds .
Mecanismo De Acción
KRAS mutant protein inhibitor 1 exerts its effects by binding to the KRAS protein in its inactive form and locking it in this state. This prevents the interaction between KRAS and its downstream effectors, thereby inhibiting the signaling pathways that promote cancer cell proliferation and survival. The compound specifically targets mutant KRAS proteins, sparing the wild-type KRAS and minimizing off-target effects .
Comparación Con Compuestos Similares
KRAS mutant protein inhibitor 1 is unique in its ability to selectively target mutant KRAS proteins. Similar compounds include:
Sotorasib: A KRAS G12C inhibitor that covalently binds to the mutant cysteine residue.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
ARS-1620: A small molecule inhibitor targeting KRAS G12C mutant
Compared to these compounds, this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties. Its unique binding mechanism and ability to target multiple KRAS mutations make it a promising candidate for further development .
Propiedades
Fórmula molecular |
C31H27Cl3FN7O2 |
|---|---|
Peso molecular |
654.9 g/mol |
Nombre IUPAC |
7-(2-amino-3,5-dichloro-6-fluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3 |
Clave InChI |
IBNSEKBMYPAXNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)






![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
